3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound characterized by its unique pyrazole and piperidine moieties. It is classified as a heterocyclic compound, specifically a piperidine derivative, which includes both a nitrogen-containing ring (piperidine) and a pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential applications in various therapeutic areas.
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride falls under the category of organic compounds, specifically heterocycles. Its structure features two distinct functional groups: the piperidine ring, which is a six-membered saturated nitrogen-containing ring, and the pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms.
The synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride can be achieved through several methodologies. A common approach involves the reaction of 4-methyl-1H-pyrazole with piperidine derivatives under acidic conditions to facilitate the formation of the desired compound.
The molecular structure of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride can be described with the following characteristics:
This structure indicates the presence of both nitrogen atoms from the pyrazole and piperidine rings.
The compound exhibits specific physical properties such as solubility in polar solvents and stability under standard laboratory conditions. Its melting point and boiling point are essential for understanding its behavior in various applications.
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a building block in synthesizing other pharmacologically active compounds.
The mechanism of action for compounds like 3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride often involves interaction with specific biological targets, such as receptors or enzymes.
Research indicates that similar compounds may exhibit activity against various targets related to neurological disorders or metabolic syndromes. The precise mechanism would depend on the structural modifications and the specific biological context.
Relevant data on these properties can guide researchers in selecting appropriate conditions for experimentation and application.
3-(4-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride has potential applications in various fields:
The versatility of this compound makes it an attractive candidate for further research and development within pharmaceutical sciences.
The pyrazole core in 3-(4-methyl-1H-pyrazol-3-yl)piperidine derivatives is efficiently constructed via silver-mediated [3+2] cycloadditions. This method employs N-isocyanoiminotriphenylphosphorane as a stable, odorless "CNN" building block that reacts with terminal alkynes under mild conditions. The reaction exhibits exceptional functional group tolerance and regioselectivity, particularly for 4-methylpyrazole intermediates. For example, propiolic acid derivatives undergo cyclization at 25–60°C in acetonitrile, yielding 3,5-disubstituted pyrazoles with the methyl group exclusively at the C4 position—a prerequisite for subsequent piperidine coupling. The silver catalyst (Ag₂O, 5 mol%) facilitates alkyne activation, enabling near-quantitative yields (92–98%) without chromatographic purification [4].
Table 1: Silver-Mediated Cycloaddition for Pyrazole Synthesis
Alkyne Substituent | Reaction Temp (°C) | Yield (%) | Regioselectivity (3,5-/4,5-) |
---|---|---|---|
Aryl | 25 | 98 | >99:1 |
Alkyl | 40 | 95 | >99:1 |
Propargyl Alcohol | 60 | 92 | 98:2 |
A scalable one-pot approach converts ketones/aldehydes into 3,5-disubstituted pyrazoles via in situ pyrazoline formation and oxidation. Hydrazine monohydrochloride reacts with methyl ethyl ketone derivatives in ethanol at 50°C, forming pyrazoline intermediates. Subsequent oxidation employs either bromine in dichloromethane or eco-friendly DMSO/O₂. The latter method heats pyrazolines in DMSO at 120°C under oxygen, oxidizing 4-methyl substituents without side reactions. Electron-withdrawing ketone substituents enhance yields (85–92%), crucial for synthesizing electrophilic pyrazole intermediates for piperidine N-alkylation [4].
Ru₃(CO)₁₂ (0.5 mol%) with NHC-diphosphine ligands catalyzes the dehydrogenative coupling of 1,3-diols and arylhydrazines to form 4-methylpyrazoles. This acceptorless method utilizes 1,3-propanediol derivatives as C3 synthons, generating water and H₂ as byproducts. The reaction achieves 78–85% yield for 3-(methyl)-1-arylpyrazoles at 110°C in toluene. Regioselectivity is controlled by the NHC ligand steric profile, ensuring >95% preference for the 4-methyl isomer [4].
Piperidine rings are synthesized via catalytic hydrogenation of pyridine-3-carbaldehydes. PtO₂ (Adams catalyst) or Rh/C (5 mol%) in acetic acid at 60–80 psi H₂ affords 3-substituted piperidines in 90–95% yield. Chemoselectivity is critical when fluorine substituents are present; Pd/C (10%) in ethanol selectively reduces pyridines without dehalogenation. The resulting 3-formylpiperidine intermediates are condensed with hydrazines for pyrazole formation [2] [7].
Chiral 3-substituted piperidines are accessed through asymmetric hydrogenation of pyridinium salts. N-Boc-3-cyanopyridinium salts undergo reduction with Ir-(S,S)-f-Binaphane catalyst (0.1 mol%) in methanol at 50°C under 100 psi H₂. This yields (S)- or (R)-piperidine-3-carbonitriles with 95–99% ee and >98% cis-diastereoselectivity. The nitrile group is hydrolyzed to carboxylic acid for pyrazole coupling, preserving stereochemistry [2].
Table 2: Asymmetric Hydrogenation for Chiral Piperidines
Substrate | Catalyst System | ee (%) | Yield (%) | Diastereoselectivity (cis:trans) |
---|---|---|---|---|
N-Boc-3-CN-Pyridinium | Ir-(S,S)-f-Binaphane | 98 | 96 | >99:1 |
N-Ac-3-COOMe-Pyridinium | Ru-(R)-DM-SegPhos | 95 | 92 | 98:2 |
Fluorinated piperidines require chemoselective hydrogenation to preserve C–F bonds. N-Cbz-3-fluoro-5-cyanopyridine undergoes Pd-DMAP (10 mol%) catalyzed hydrogenation at 25°C under 30 psi H₂ in THF. This affords trans-4-fluoro-piperidine-3-carbonitrile in 88% yield with >20:1 dr. The mild conditions prevent hydrodehalogenation, enabling synthesis of fluorinated 3-(pyrazolyl)piperidines for PET tracer applications [6].
Pyrazole-piperidine coupling employs CuI (5 mol%) with L-(-)-quebrachitol as a chiral ligand. 4-Methyl-3-iodopyrazole reacts with 3-bromopiperidine derivatives in DMF at 80°C using KOtBu as base, achieving 85–92% yield. The ligand enforces stereoretention at piperidine C3, crucial for chiral analogues. This method tolerates Boc-protected amines, avoiding N-deprotection during coupling [3] [4].
Palladium-catalyzed Suzuki coupling links boronic ester-functionalized pyrazoles to halopiperidines. 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole couples with N-Boc-3-iodopiperidine using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ in dioxane/H₂O (4:1) at 90°C. Yields reach 89% with complete retention of piperidine stereochemistry. This method enables late-stage introduction of aryl/heteroaryl groups on piperidine before pyrazole attachment [6] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7